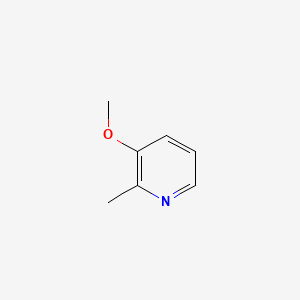

3-Methoxy-2-methylpyridine

説明

Significance of Pyridine (B92270) Core Structures in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in a multitude of chemical disciplines. openaccessjournals.comnih.gov Its structural and electronic properties make it a versatile scaffold for the development of a wide array of functional molecules. The pyridine moiety is a crucial structural component in numerous pharmaceuticals, agrochemicals, catalysts, and functional materials. researchgate.netrsc.org In the realm of medicinal chemistry, pyridine derivatives are integral to over 7,000 existing drugs, showcasing a broad spectrum of biological activities. rsc.orgresearchgate.net The nitrogen atom within the pyridine ring is a key feature, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding, all of which are critical for biological interactions. nih.govontosight.ai The adaptability of the pyridine core allows for extensive functionalization, enabling the fine-tuning of a compound's physicochemical and biological properties. researchgate.net

Overview of Pyridine Functionalization Strategies

The functionalization of the pyridine ring is a central theme in synthetic organic chemistry, with numerous strategies developed to introduce a wide variety of substituents at different positions. researchgate.net Direct C-H functionalization is a highly sought-after method for its atom economy and efficiency. researchgate.net However, the inherent reactivity of the pyridine ring presents challenges. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C-3 and C-5 positions, while directing nucleophilic attack to the C-2, C-4, and C-6 positions. acs.org

To overcome these challenges, a range of functionalization strategies have been devised:

Pyridine N-oxide mediated C-H activation: The formation of a pyridine N-oxide activates the ring, facilitating functionalization at various positions. benthamdirect.com

Directed metalation: The use of directing groups can control the regioselectivity of metalation and subsequent functionalization.

Transition-metal-catalyzed cross-coupling reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring.

Dearomatization-rearomatization strategies: This approach involves the temporary disruption of the pyridine's aromaticity to enable functionalization at otherwise unreactive positions, such as the meta-position. nih.gov

These strategies have significantly expanded the toolkit available to chemists for the synthesis of complex substituted pyridines. uiowa.edu

Contextualization of 3-Methoxy-2-methylpyridine within the Substituted Pyridine Landscape

This compound, also known as 3-methoxy-2-picoline, is a disubstituted pyridine derivative that embodies the principles of pyridine chemistry. Its structure, featuring a methoxy (B1213986) group at the 3-position and a methyl group at the 2-position, makes it an interesting subject of study and a valuable synthetic intermediate. ontosight.aichemimpex.com The electron-donating methoxy group and the methyl group influence the electronic properties and reactivity of the pyridine ring. Specifically, the methoxy group can activate the ring towards electrophilic substitution, while the methyl group can be a site for further chemical modification.

This particular substitution pattern places this compound as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a known precursor in the synthesis of proton pump inhibitors. The study of its synthesis, reactivity, and properties contributes to the broader understanding of how substituent effects govern the behavior of the pyridine core.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application, and further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C7H9NO | |

| Molecular Weight | 123.15 g/mol | fishersci.at |

| Boiling Point | 170-175 °C | |

| Physical State | Liquid | apolloscientific.co.uk |

| CAS Number | 26395-26-6 | |

| IUPAC Name | This compound | sigmaaldrich.com |

| Purity | 97% | fishersci.at |

Synthesis and Reactivity of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. One common approach involves the deoxygenation of this compound 1-oxide. prepchem.com This reaction is typically carried out using a reducing agent like phosphorus trichloride (B1173362) in a suitable solvent such as chloroform. prepchem.com The reaction proceeds by treating a cooled solution of the N-oxide with phosphorus trichloride, followed by heating under reflux. prepchem.com After workup and purification, this compound is obtained as an oil. prepchem.com

The reactivity of this compound is influenced by its substituents. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The compound can also undergo reduction to yield 3-methoxy-2-methylpiperidine. Furthermore, it can participate in substitution reactions.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for identifying the methoxy and methyl substituents on the pyridine ring. In 1H NMR, the chemical shift for the methoxy group protons typically appears around 3.8–4.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify characteristic stretching vibrations, such as the C-O stretch of the methoxy group (around 1250–1050 cm⁻¹) and the aromatic C-H stretches (around 3000–3100 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the compound.

Applications in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds. ontosight.ai Its structure allows for various chemical modifications, making it a versatile intermediate. A significant application is its use in the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138), a key intermediate for certain pharmaceuticals. prepchem.comgoogle.com This transformation is typically achieved by reacting 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.com The resulting chlorinated derivative can be further modified, for example, by oxidation to form 4-chloro-3-methoxy-2-methylpyridine N-oxide, another important synthetic precursor. ontosight.aigoogle.compatsnap.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUQLANPHYVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180997 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26395-26-6 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26395-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 2 Methylpyridine and Its Precursors

Direct Synthesis of 3-Methoxy-2-methylpyridine

Synthesis from this compound 1-Oxide via Deoxygenation

Pyridine (B92270) N-oxides are versatile precursors for creating substituted pyridines due to their enhanced reactivity compared to the parent pyridine. acs.org One fundamental transformation is the deoxygenation of the N-oxide to yield the corresponding pyridine. acs.org

A modern approach to this process involves a visible light-induced photoredox method. While a specific application to this compound 1-Oxide is not detailed, the general methodology provides a viable synthetic route. In this process, a pyridine N-oxide substrate is dissolved in an anhydrous solvent like acetone along with a catalytic amount of a photosensitizer (e.g., thioxanthen-9-one, TX) and an acid (e.g., trifluoromethanesulfonic acid, TfOH). acs.org The mixture is then irradiated with light, typically from 404 nm LEDs, under an inert atmosphere at room temperature. acs.org This method is effective for a range of pyridine N-oxides, particularly those with electron-withdrawing groups, leading to good to excellent yields of the deoxygenated pyridine product. acs.org

Synthesis of Halogenated this compound Derivatives

Halogenated pyridines are crucial building blocks in organic synthesis. The introduction of a chlorine atom onto the this compound scaffold creates a reactive site for further functionalization, particularly in the synthesis of pharmaceutical intermediates.

Preparation of 4-Chloro-3-methoxy-2-methylpyridine (B28138) from 3-Methoxy-2-methyl-4-pyranone Precursors

A common and effective method for synthesizing 4-Chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-Methoxy-2-methyl-4-pyranone. This transformation is typically achieved using a large excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the reaction solvent.

The general procedure involves heating 3-Methoxy-2-methyl-4-pyranone in phosphorus oxychloride. One innovative approach to this process focuses on improving the yield and reducing acidic wastewater by treating the excess phosphorus oxychloride post-reaction. After the initial reaction is complete, the mixture is cooled, and dimethylformamide (DMF) is added. This reacts with the unconsumed POCl₃ to form a Vilsmeier reagent as a separable by-product. The remaining intermediate in the primary layer is then carefully hydrolyzed in ice water to yield the final product, 4-Chloro-3-methoxy-2-methylpyridine. This method is noted for its mild reaction conditions, simple operation, and higher yields.

| Reactant | Reagent | Key Conditions | Post-treatment | Yield |

|---|---|---|---|---|

| 3-Methoxy-2-methyl-4-pyranone | Phosphorus oxychloride (POCl₃) | Heat to 70-80°C for 8-10 hours | Cool to 0-10°C, add DMF, separate layers, hydrolyze in ice water | 95.3% to 103.2% (mass yield) |

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-Oxide as an Intermediate

The N-oxide derivative of 4-Chloro-3-methoxy-2-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the oxidation of 4-Chloro-3-methoxy-2-methylpyridine.

A prevalent method utilizes hydrogen peroxide as the oxidant. The reaction can be performed by first generating peracetic acid from hydrogen peroxide and glacial acetic acid, which then oxidizes the pyridine nitrogen. However, this method can be difficult to control on an industrial scale due to the energetic and potentially explosive nature of peracetic acid formation. google.com

An improved and safer method involves using a catalyst, such as phosphotungstic acid, in conjunction with hydrogen peroxide. google.com In this process, 4-Chloro-3-methoxy-2-methylpyridine is mixed with a phosphotungstic acid solution, and hydrogen peroxide is added dropwise at an elevated temperature (e.g., 85-90°C). google.com The catalyst enhances the contact area between the reactants and improves the oxidation performance of hydrogen peroxide. google.com After the reaction, the excess hydrogen peroxide is decomposed, and the product is extracted. This catalytic method offers mild reaction conditions, high safety, and high yields, making it suitable for industrial production. google.com

| Reactant | Oxidizing System | Catalyst | Temperature | Key Advantages |

|---|---|---|---|---|

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen Peroxide / Glacial Acetic Acid | None (forms peracetic acid in situ) | Not specified | Established method |

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen Peroxide | Phosphotungstic Acid Solution | 85-90°C | Mild conditions, high safety, high yield, environmentally friendly google.com |

Synthetic Approaches to Other Key Derivatives with a this compound Moiety

Synthesis of 3-Amino-6-methoxy-2-methylpyridine

The synthesis of aminopyridines often involves the reduction of a corresponding nitropyridine. A relevant precursor for this class of compounds is 2-Amino-6-methoxy-3-nitropyridine. The synthesis of this intermediate is well-documented and proceeds via a nucleophilic substitution reaction. chemicalbook.com

The process starts with 2-Amino-6-chloro-3-nitropyridine, which is reacted with sodium methoxide in methanol. chemicalbook.comgoogle.com The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) for several hours. chemicalbook.com Upon completion, the product, 2-Amino-6-methoxy-3-nitropyridine, is precipitated by adding the reaction mixture to water, followed by filtration and drying. chemicalbook.com This methoxylation step typically results in a high yield of around 86.5%. chemicalbook.com

To obtain the final amino derivative, the nitro group of 2-Amino-6-methoxy-3-nitropyridine would subsequently be reduced. Common methods for this reduction include catalytic hydrogenation or using a metal reducing agent like stannous chloride in an acidic medium. google.com This two-step sequence of methoxylation followed by nitro group reduction represents a standard and effective pathway for the synthesis of aminomethoxypyridine derivatives. google.com

Derivatization from 3-Methylpyridine-2-carbonitrile (e.g., 3-Methoxy-6-substituted-5,6-dihydropyrrolo[3,4-b]pyridin-7-ones)

While a direct synthesis of this compound from 3-methylpyridine-2-carbonitrile is not a commonly cited pathway, 3-methylpyridine-2-carbonitrile serves as a versatile starting material for the synthesis of more complex heterocyclic structures, such as the pyrrolo[3,4-b]pyridin-7-one core. The synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, which are tautomers of the 7-ones, has been extensively explored, particularly through multicomponent reactions like the Ugi-Zhu reaction researchgate.netresearchgate.netrsc.orgnih.govmdpi.com.

The Ugi-Zhu three-component reaction (UZ-3CR) is a powerful method for constructing the pyrrolo[3,4-b]pyridin-5-one scaffold. This one-pot process typically involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. This intermediate then undergoes a cascade of reactions, including an aza-Diels-Alder cycloaddition with a dienophile like maleic anhydride (B1165640), followed by N-acylation, decarboxylation, and dehydration to yield the final polyheterocyclic product researchgate.netresearchgate.netnih.gov.

While the direct incorporation of a methoxy (B1213986) group at the 3-position of the resulting pyrrolopyridinone, starting from 3-methylpyridine-2-carbonitrile, is not explicitly detailed in the reviewed literature, the versatility of the Ugi-Zhu reaction allows for the use of various substituted aldehydes and amines. A hypothetical synthetic route could involve the transformation of 3-methylpyridine-2-carbonitrile into a suitable aldehyde or amine precursor that already contains the desired this compound moiety, which could then be utilized in an Ugi-Zhu reaction to construct the fused pyrrolone ring.

The following table outlines the reactants and conditions for a typical Ugi-Zhu synthesis of a pyrrolo[3,4-b]pyridin-5-one derivative.

| Reactant/Condition | Role/Purpose | Example |

|---|---|---|

| Aldehyde | Electrophilic component for imine formation | Various substituted benzaldehydes |

| Amine | Nucleophilic component for imine formation | Various primary amines |

| α-Isocyanoacetamide | Forms the 5-aminooxazole intermediate | Isocyanoacetamides derived from amino acids |

| Maleic Anhydride | Dienophile for aza-Diels-Alder reaction | Maleic anhydride |

| Catalyst | Lewis acid to promote the reaction | Ytterbium(III) triflate (Yb(OTf)3) |

| Solvent | Reaction medium | Toluene or Chlorobenzene |

| Heating | To drive the reaction to completion | Microwave irradiation |

General Synthetic Strategies for Substituted Methoxypyridines

The synthesis of substituted methoxypyridines, including this compound, can be achieved through several general strategies. These methods focus on either introducing the methoxy group onto a pre-existing substituted pyridine ring or constructing the pyridine ring with the methoxy group already in place.

O-Alkylation of Hydroxypyridines: A straightforward and common method for the synthesis of methoxypyridines is the O-methylation of the corresponding hydroxypyridine precursor. In the case of this compound, the starting material would be 2-methyl-3-hydroxypyridine. This reaction is typically carried out using a methylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion, which then attacks the methylating agent in a nucleophilic substitution reaction.

Common methylating agents include:

Dimethyl sulfate: A potent and widely used methylating agent. The reaction is typically performed in the presence of a base like sodium hydroxide or potassium carbonate pearson.com.

Diazomethane: A useful reagent for the methylation of acidic hydroxyl groups. However, it is a toxic and explosive gas, requiring careful handling researchgate.net.

Dimethyl carbonate (DMC): A greener and safer alternative to traditional methylating agents. The reaction often requires higher temperatures and the use of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov.

Nucleophilic Aromatic Substitution (SNAr): This strategy involves the substitution of a good leaving group on the pyridine ring with a methoxide nucleophile. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions relative to the ring nitrogen nih.gov. For the synthesis of a 3-methoxypyridine, the starting material would need to be a pyridine with a leaving group at the 3-position and activating groups to facilitate the substitution. Common leaving groups include halides (e.g., Cl, Br) and nitro groups. The reaction is typically carried out by heating the substituted pyridine with sodium methoxide in a suitable solvent like methanol or dimethylformamide.

Catalytic Dehalogenation: As a corollary to the SNAr approach, a methoxypyridine can be synthesized by first introducing a halogen at a different position, followed by its removal. For instance, 4-chloro-3-methoxy-2-methylpyridine can be synthesized, and the chloro group at the 4-position can then be removed through catalytic hydrogenation. This process, known as hydrodehalogenation, is often carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source researchgate.netmsu.eduresearchgate.net.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), are powerful tools for the synthesis of highly substituted pyridines nih.govliv.ac.ukgoogle.com. While not a direct method for introducing a methoxy group, these reactions can be used to construct a complex pyridine skeleton, which can then be further functionalized. For example, a borylated or halogenated pyridine can be coupled with a suitable partner, and a hydroxyl group can be introduced in a subsequent step, which is then methylated.

[2+2+2] Cycloaddition Reactions: A more recent and efficient strategy for the synthesis of substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles rsc.org. Cobalt complexes are often used as catalysts for this transformation. This method allows for the construction of the pyridine ring in a single step with a high degree of control over the substitution pattern. To synthesize a 3-methoxypyridine derivative, a nitrile and two different alkyne coupling partners bearing the appropriate substituents would be required.

The table below summarizes these general synthetic strategies.

| Synthetic Strategy | Key Precursor | Key Reagents | Description |

|---|---|---|---|

| O-Alkylation | Hydroxypyridine | Dimethyl sulfate, Diazomethane, Dimethyl carbonate | Direct methylation of a hydroxyl group on the pyridine ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine or Nitropyridine | Sodium methoxide | Substitution of a leaving group on the pyridine ring with a methoxide ion. |

| Catalytic Dehalogenation | Halogenated methoxypyridine | Pd/C, H2 | Removal of a halogen atom from a methoxypyridine derivative. |

| Cross-Coupling Reactions | Borylated or halogenated pyridines | Palladium catalyst, organometallic reagents | Construction of the substituted pyridine skeleton, followed by functionalization. |

| [2+2+2] Cycloaddition | Alkynes and Nitriles | Cobalt catalyst | Construction of the substituted pyridine ring from acyclic precursors. |

Reactivity and Advanced Functionalization of 3 Methoxy 2 Methylpyridine and Its Analogs

Regioselective C-H Functionalization of Pyridine (B92270) Rings

Direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a highly efficient and atom-economical approach to introduce molecular complexity. nih.gov However, the inherent electronic properties of the pyridine nucleus make regioselective functionalization, particularly at the meta-position, a significant synthetic challenge. nih.govnih.gov

Meta-Selective C-H Functionalization Directed by Methoxy (B1213986) Groups

Achieving meta-selective C-H functionalization of pyridines is notably more difficult than ortho- or para-functionalization due to the intrinsic electronic nature of the heterocycle. nih.gov The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming groups primarily to the ortho and para positions. Overcoming this inherent preference requires specialized strategies.

One effective, albeit indirect, approach involves the use of directing groups pre-installed on the ring to guide metallation or other activation methods to the desired meta-position. snnu.edu.cn For instance, a directing group at the ortho or para position can facilitate exclusive meta-selectivity. snnu.edu.cn More advanced methods bypass this pre-functionalization requirement through temporary dearomatization of the pyridine ring. nih.govnih.govsnnu.edu.cn In these strategies, the pyridine is converted into a more electron-rich, non-aromatic intermediate, such as a dienamine or enamine. snnu.edu.cn These intermediates are most nucleophilic at the β-position to the nitrogen, which corresponds to the C3 or C5 (meta) position of the original pyridine. Subsequent reaction with an electrophile and rearomatization yields the meta-functionalized pyridine. snnu.edu.cn This dearomatization-rearomatization sequence has been successfully applied to achieve a variety of meta-functionalizations, including borylation and alkenylation. snnu.edu.cn

For example, a nickel/Lewis acid co-catalyzed system has been shown to achieve meta-alkenylation of a range of substituted pyridines with high selectivity. snnu.edu.cn While this method works well for 3- and 4-substituted pyridines, it shows poor tolerance for ortho-substituents, likely due to steric hindrance preventing the necessary coordination of the Lewis acid to the pyridine nitrogen. snnu.edu.cn

C3-Alkylation/Alkenylation of Pyridines Bearing Methoxy Substituents

The introduction of alkyl and alkenyl groups at the C3 position of the pyridine ring is a valuable transformation for modifying the structure of complex molecules. Traditional methods like electrophilic aromatic substitution often require harsh conditions and can lead to a mixture of regioisomers. nih.gov Modern approaches have focused on catalytic methods that offer greater control and milder reaction conditions.

A notable strategy involves borane-catalyzed tandem reactions. nih.gov This method proceeds through three key steps:

Pyridine Hydroboration : A borane catalyst adds to the pyridine, generating a nucleophilic dihydropyridine intermediate.

Nucleophilic Addition : The resulting dihydropyridine reacts with an electrophile, such as an aldehyde, ketone, or imine.

Oxidative Aromatization : The intermediate is then oxidized to restore the aromaticity of the pyridine ring, yielding the C3-alkylated product. nih.gov

This approach is particularly advantageous as it often uses the pyridine as the limiting reactant and proceeds under mild conditions, making it suitable for the late-stage functionalization of complex, bioactive molecules. nih.gov The use of borane adducts, such as those formed with B3H7, can activate the pyridine ring and promote regioselective alkylation or acylation at the C4 position for pyridines with electron-withdrawing groups at C3. rsc.org

Deprotonative Functionalization Reactions

Deprotonative functionalization, which involves the removal of a proton to form a reactive organometallic intermediate, is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Coupling Reactions with Electrophiles (e.g., Aldehydes)

Once a pyridine ring is deprotonated (lithiated), the resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. This two-step sequence of deprotonation followed by electrophilic quench allows for the regioselective introduction of various functional groups.

For instance, the lithiation of a substituted pyridine, such as 2-bromo-4-methoxypyridine, with a strong base like lithium tetramethylpiperidide (LTMP) can generate a lithiated intermediate. This intermediate can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to yield an aldehyde. The resulting aldehyde can be further reduced, for example with sodium borohydride, to furnish the corresponding alcohol. arkat-usa.org This strategy has been employed in the synthesis of functionalized dioxinopyridines. arkat-usa.org The choice of base, solvent, and reaction time can be critical in controlling the regioselectivity, as undesired "halogen dance" rearrangements or lithium migrations can occur. arkat-usa.org

Directed Ortho-Metalation Strategies

Directed Ortho-Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on the presence of a Directing Metalation Group (DMG) on the ring, which coordinates to an organolithium reagent, typically a butyllithium species. wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the C-H bond at the ortho position, facilitating its deprotonation and the formation of an aryllithium intermediate. wikipedia.orguwindsor.ca

The methoxy group (-OCH3) is a well-established and effective DMG. wikipedia.orgscribd.comharvard.edu In the case of 3-methoxypyridine and its analogs, the methoxy group can direct lithiation to either the C2 or C4 position. The presence of other substituents, like the 2-methyl group in 3-methoxy-2-methylpyridine, sterically hinders the C2 position, thus favoring deprotonation at the C4 position. This regioselectivity provides a reliable route to 3,4-disubstituted pyridine derivatives after the lithiated intermediate is quenched with an electrophile. wikipedia.org The DoM reaction was independently discovered by Henry Gilman and Georg Wittig around 1940 and has since become a fundamental tool in organic synthesis. wikipedia.orgharvard.edu

| DMG Category | Examples | Typical Bases | Reference |

|---|---|---|---|

| Strong | -CONR2, -SO2NR2, -OCONR2 | n-BuLi, s-BuLi | scribd.comharvard.edu |

| Moderate | -OCH3, -NR2 | s-BuLi, t-BuLi | wikipedia.orgscribd.com |

| Weak | -F, -Cl | t-BuLi, LDA, LTMP | uwindsor.ca |

Oxidation Reactions of Pyridine Nitrogen (e.g., to N-Oxides)

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a common and important transformation. Pyridine N-oxides are versatile synthetic intermediates and can exhibit unique biological activities. The N-O bond alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

The oxidation of pyridines, particularly electron-rich ones, can be achieved with various oxidizing agents. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and mixtures of hydrogen peroxide with acetic acid or other catalysts. orgsyn.orgfishersci.camasterorganicchemistry.com For less reactive pyridines, more potent oxidizing systems may be required. chem-station.com

In the case of this compound analogs, such as 4-chloro-3-methoxy-2-methylpyridine (B28138), the N-oxide can be synthesized efficiently. One patented method involves using hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst. patsnap.comgoogle.com The reaction is typically carried out by heating the pyridine substrate with the catalyst and then slowly adding hydrogen peroxide. patsnap.comgoogle.com This method is described as having mild reaction conditions, high yield, and being suitable for industrial-scale production. google.com Another common laboratory method involves the use of m-CPBA in a solvent like dichloromethane, which is effective for a wide range of pyridine derivatives. google.com

| Oxidant | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 35% Hydrogen Peroxide | Phosphotungstic Acid | 83-90°C | 5 hours | ~93% | patsnap.comgoogle.com |

| m-CPBA | Dichloromethane | 20-25°C | 24 hours | High | google.com |

| 40% Peracetic Acid | None (reagent is solvent) | 85°C | ~1 hour | 78-83% (for pyridine) | orgsyn.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is significantly influenced by the electronic effects of its substituents. The methyl group at the C2 position and the methoxy group at the C3 position are both electron-donating groups, which activate the pyridine ring towards electrophilic attack and influence the regioselectivity of both electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (SEAr)

The electron-donating nature of the methyl and methoxy groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The directing effects of these substituents determine the position of substitution.

C2-Methyl Group: As an activating group, it directs incoming electrophiles to the ortho (C3) and para (C6) positions.

C3-Methoxy Group: This is also a strong activating group, directing electrophiles to its ortho (C2, C4) and para (C6, not possible) positions.

Considering the positions are either blocked or activated by both groups, the primary sites for electrophilic substitution on this compound are the C4 and C6 positions. The C4 position is activated by the powerful ortho-directing effect of the methoxy group, while the C6 position is activated by the para-directing effect of the methyl group.

Detailed research on the nitration of the closely related 3-methoxypyridine shows that substitution occurs at the C2 position, which is ortho to the methoxy group rsc.org. In this compound, this C2 position is occupied by the methyl group, further suggesting that the other ortho position, C4, is a highly probable site for electrophilic attack.

Directed ortho-Metalation (DoM)

A powerful method for the functionalization of substituted pyridines is directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position by a strong base (like an organolithium reagent), followed by quenching with an electrophile. The methoxy group is an effective directing group. Studies on 3-methoxypyridine have shown that lithiation occurs selectively at the C2 position clockss.org. While this position is substituted in this compound, this reactivity highlights the potential for functionalization at the C4 position, which is also ortho to the methoxy group.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-methoxy-2-methylpyridine and 6-Nitro-3-methoxy-2-methylpyridine | The C4 and C6 positions are electronically activated by the methoxy and methyl groups, respectively. Nitration of 3-methoxypyridine occurs at the C2 position, suggesting the C4 position is a likely target rsc.org. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Halo-3-methoxy-2-methylpyridine and 6-Halo-3-methoxy-2-methylpyridine | Similar to nitration, halogenation is directed to the most electron-rich positions, C4 and C6. |

| Directed Metalation | 1. n-BuLi or LDA 2. Electrophile (E⁺) | 4-E-3-methoxy-2-methylpyridine | The powerful methoxy directing group is expected to facilitate metalation at the adjacent C4 position, as the C2 position is blocked clockss.org. |

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). This reactivity can be further modified by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group

The methoxy group at the C3 position can function as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by strong nucleophiles. Research on 3-methoxypyridine demonstrates its displacement by various amines in the presence of a sodium hydride-lithium iodide system to yield 3-aminopyridine derivatives ntu.edu.sg. This suggests a viable pathway for the functionalization of this compound.

Table of Nucleophilic Amination of the Analogous Compound 3-Methoxypyridine ntu.edu.sg

| Nucleophile (Amine) | Conditions | Product | Yield (%) |

| Piperidine | NaH, LiI, THF, 60°C, 8h | 3-(Piperidin-1-yl)pyridine | 88 |

| Pyrrolidine | NaH, LiI, THF, 60°C, 24h | 3-(Pyrrolidin-1-yl)pyridine | 86 |

| Azepane | NaH, LiI, THF, 60°C, 24h | 3-(Azepan-1-yl)pyridine | 82 |

| n-Butylamine | NaH, LiI, THF, 60°C, 24h | 3-(Butylamino)pyridine | 61 |

| Cyclohexylamine | NaH, LiI, THF, 60°C, 24h | 3-(Cyclohexylamino)pyridine | 56 |

Nucleophilic Substitution on the Pyridine Ring

Nucleophilic substitution can also occur at a C-H bond of the pyridine ring. The stability of the anionic Meisenheimer intermediate dictates the regioselectivity, favoring attack at the C2, C4, and C6 positions where the negative charge can be delocalized onto the electronegative nitrogen atom stackexchange.comechemi.com.

Notably, the reaction of phenyllithium with 3-methoxypyridine results in exclusive substitution at the C2 position, yielding 3-methoxy-2-phenylpyridine researchgate.net. This indicates a powerful activating and directing effect of the 3-methoxy group towards nucleophilic attack at its ortho position. In this compound, this C2 position is blocked. However, this principle suggests that other positions activated by the ring nitrogen, such as C4 and C6, would be the likely targets for nucleophilic attack by reagents like organolithiums or amides (in the Chichibabin reaction) youtube.com. The 3-methyl group in 3-picoline has been shown to activate the 2-position towards phenyllithium while deactivating the 6-position, highlighting the complex interplay of substituent effects in these reactions cdnsciencepub.com.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the detailed structure of chemical compounds. For 3-Methoxy-2-methylpyridine, a suite of methods including vibrational, magnetic resonance, and electronic spectroscopy, along with mass spectrometry and X-ray diffraction, are employed for a comprehensive characterization.

While specific experimental FT-IR and FT-Raman spectra for this compound are not extensively detailed in readily available literature, the expected vibrational modes can be predicted based on its functional groups. The spectra would be dominated by vibrations characteristic of the substituted pyridine (B92270) ring, the methyl group, and the methoxy (B1213986) group.

Key expected vibrational regions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, expected in the 2850-3000 cm⁻¹ region.

Pyridine ring stretching (C=C and C=N): A series of characteristic bands between 1400 and 1600 cm⁻¹.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Methyl group deformations: Bending vibrations for the methyl group would appear around 1375-1450 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental spectra when they are available newdrugapprovals.org.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Experimental NMR data for this compound has been reported, allowing for precise structural confirmation. akjournals.com

¹H NMR Analysis: The proton NMR spectrum shows distinct signals for each of the unique protons in the molecule. The methyl and methoxy groups appear as sharp singlets, while the three aromatic protons on the pyridine ring appear as coupled doublets of doublets, characteristic of a 2,3-disubstituted pyridine system. akjournals.com

¹³C NMR Analysis: The carbon NMR spectrum displays seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure, showing the influence of the electron-donating methoxy group and the methyl group on the pyridine ring. akjournals.com

Detailed assignments for the reported NMR data are presented below. akjournals.com

| ¹H NMR Data (400 MHz, DMSO) akjournals.com | ||

|---|---|---|

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| 7.99 | dd, J = 4.6, 1.2 | H-6 |

| 7.31 | dd, J = 8.3, 1.2 | H-4 |

| 7.19 | dd, J = 8.3, 4.6 | H-5 |

| 3.80 | s | -OCH₃ |

| 2.35 | s | -CH₃ |

| ¹³C NMR Data (100 MHz, DMSO) akjournals.com | |

|---|---|

| Chemical Shift (δ ppm) | Assignment |

| 153.4 | C-3 |

| 147.4 | C-2 |

| 139.8 | C-6 |

| 122.1 | C-4 |

| 116.9 | C-5 |

| 55.3 | -OCH₃ |

| 19.2 | -CH₃ |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For heteroaromatic compounds like this compound, the spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the pyridine ring.

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The presence of the methoxy (-OCH₃) and methyl (-CH₃) substituents is expected to cause a bathochromic shift (shift to longer wavelengths) of the π→π* bands compared to unsubstituted pyridine, due to their electron-donating effects which raise the energy of the highest occupied molecular orbital (HOMO). Specific experimental λmax values for this compound are not prominently reported.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound, the calculated monoisotopic mass is 123.06841 Da. Electron Impact (EI) mass spectrometry has confirmed this, with a found molecular ion peak at m/z 123.06. akjournals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) would provide further structural information through controlled fragmentation of the molecular ion. Although specific LC/MS-MS fragmentation data is not available, expected fragmentation pathways for the [M+H]⁺ ion (m/z 124) would include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 109.

Loss of formaldehyde (B43269) (CH₂O) via rearrangement, resulting in an ion at m/z 94.

Loss of carbon monoxide (CO) from the ring structure after initial fragmentation.

These fragmentation patterns help in confirming the connectivity of the atoms within the molecule.

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As this compound is described as a colorless oil at room temperature, obtaining a single crystal suitable for diffraction studies would require low-temperature crystallization. akjournals.com A search of the scientific literature and crystallographic databases did not yield a reported crystal structure for this specific compound. If a structure were determined, it would confirm the planarity of the pyridine ring and reveal the preferred conformation of the methoxy group relative to the ring.

Computational Chemistry Approaches for Molecular Analysis

Computational chemistry serves as a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the interpretation of spectroscopic data. Density Functional Theory (DFT) is a common method used for analyzing molecules like this compound.

DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles.

Calculate Vibrational Frequencies: Generate theoretical IR and Raman spectra that can be used to assign experimental bands to specific vibrational modes.

Predict NMR Chemical Shifts: Calculated shifts can be correlated with experimental data to aid in the definitive assignment of ¹H and ¹³C signals.

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap provides insight into the electronic transitions observed in UV-Vis spectroscopy and the chemical reactivity of the molecule.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

While specific computational studies focused solely on this compound are not widely published, the application of these standard computational approaches provides invaluable theoretical support for the experimental data gathered.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. arxiv.orgnih.gov DFT calculations are instrumental in predicting a wide range of molecular properties, providing insights that are often complementary to experimental data. By approximating the exchange-correlation energy, DFT methods like B3LYP offer a balance between accuracy and computational cost, making them a standard tool for the detailed analysis of molecules such as this compound. scispace.comresearchgate.net

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the most stable three-dimensional structure. This is crucial because the molecular conformation dictates its physical and chemical properties.

The primary conformational flexibility in this compound arises from the rotation of the methoxy (-OCH₃) and methyl (-CH₃) groups relative to the pyridine ring. DFT calculations, typically using a basis set like 6-311++G(d,p), can be employed to explore the potential energy surface associated with the rotation of the C-O bond of the methoxy group. This analysis helps identify the most stable conformer, which is generally the planar conformation where the methoxy group lies in the plane of the pyridine ring, as this arrangement maximizes resonance stabilization between the oxygen lone pair and the aromatic π-system. The optimized geometry provides the foundation for all subsequent property calculations.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.com Once the geometry of this compound is optimized, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian nuclear coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule.

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. iarjset.com The analysis allows for the unambiguous assignment of specific vibrational modes, such as C-H stretching, C=C and C=N ring stretching, methyl group deformations, and methoxy group vibrations. For instance, studies on the related molecule 2-methoxy-6-methylpyridine (B1310761) have successfully used DFT to assign its FT-IR and FT-Raman spectra. researchgate.net A similar approach for this compound would yield a detailed understanding of its vibrational characteristics.

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Pyridine (Note: This table is based on data for 2-methoxy-4-nitroaniline (B147289) to illustrate the type of results obtained from DFT calculations. Specific values for this compound would require a dedicated study.)

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (ring) | 3075 | 3078 | 3080 |

| CH₃ Asymmetric Stretch | 2980 | 2985 | 2988 |

| CH₃ Symmetric Stretch | 2925 | 2928 | 2930 |

| C=C/C=N Ring Stretch | 1610 | 1615 | 1612 |

| CH₃ Asymmetric Bend | 1460 | 1465 | 1462 |

| C-O Stretch (methoxy) | 1255 | 1260 | 1258 |

| Ring Breathing | 995 | 1000 | 998 |

Data adapted from studies on similar substituted aromatic compounds for illustrative purposes. scholarsresearchlibrary.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. rsc.orgimist.ma This DFT-based method has proven to be highly reliable for predicting both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of organic molecules. researchgate.netderpharmachemica.com

For this compound, the GIAO calculation would be performed on the previously optimized molecular geometry. The method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then determined by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. researchgate.net This theoretical prediction can confirm experimental assignments and provide insights into how the electronic environment, influenced by the methoxy and methyl substituents, affects the chemical shifts of the different protons and carbons on the pyridine ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) (Note: These values are hypothetical, representing the type of output from a GIAO calculation for this compound.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 158.5 |

| C3 | 155.0 |

| C4 | 122.1 |

| C5 | 125.8 |

| C6 | 145.3 |

| C (Methyl) | 18.2 |

| C (Methoxy) | 55.6 |

| H4 | 7.15 |

| H5 | 7.30 |

| H6 | 8.10 |

| H (Methyl) | 2.50 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. libretexts.orgajchem-a.com

For this compound, DFT calculations can determine the energies and visualize the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the methoxy group, reflecting the high electron density in these regions. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack and provides insight into the electronic transitions that govern its UV-visible absorption spectrum.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface. Color-coding is used to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a region of negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu This method provides quantitative information about electron delocalization, charge transfer, and hyperconjugative interactions within the molecule.

Thermodynamic Property Prediction

Computational chemistry provides powerful tools for the prediction of thermodynamic properties of molecules like this compound, offering insights that can be difficult or costly to obtain through experimental means. These predictive methods are grounded in statistical mechanics and quantum mechanics, allowing for the calculation of key thermodynamic state functions.

The primary properties predicted include:

Enthalpy of Formation (ΔHf°): This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of the compound's stability.

Standard Entropy (S°): This value quantifies the degree of molecular disorder or randomness of the compound under standard conditions.

Gibbs Free Energy of Formation (ΔGf°): This property combines enthalpy and entropy (ΔGf° = ΔHf° - TΔS°) and is the ultimate indicator of a compound's thermodynamic stability and spontaneity of formation.

Heat Capacity (Cv or Cp): This indicates the amount of heat required to raise the temperature of the compound by a specific amount.

Predictions of these properties are typically achieved using quantum chemical calculations, such as ab initio or Density Functional Theory (DFT) methods. By first optimizing the molecular geometry to find the lowest energy conformation, vibrational frequency analysis can be performed. These frequencies are then used within statistical mechanics frameworks to calculate the thermal contributions to enthalpy, entropy, and Gibbs free energy. While specific predicted thermodynamic values for this compound are not detailed in readily available literature, the application of established computational protocols like G3 or G4 theory would be a standard approach to derive high-accuracy predictions for this molecule.

Table 1: Key Thermodynamic Properties Amenable to Prediction

| Thermodynamic Property | Symbol | Description |

| Enthalpy of Formation | ΔHf° | Heat change upon formation from elements in standard states. |

| Standard Entropy | S° | Measure of molecular randomness at standard conditions. |

| Gibbs Free Energy of Formation | ΔGf° | Indicator of thermodynamic stability and reaction spontaneity. |

| Heat Capacity | Cp | Heat required to raise the temperature of one mole by 1 K. |

Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock)

Ab initio quantum chemical methods are a class of computational procedures for solving the electronic Schrödinger equation "from the beginning," without reliance on experimental parameters. The Hartree-Fock (HF) method is the foundational ab initio approach. It is based on the central approximation that the complex many-electron wavefunction of a molecule can be expressed as a single Slater determinant.

The HF method treats each electron as moving in the average electrostatic field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. This is known as a mean-field approximation. The calculation is performed iteratively in a process called the Self-Consistent Field (SCF) procedure:

An initial guess is made for the molecular orbitals.

The average field experienced by each electron is calculated based on these orbitals.

New molecular orbitals are calculated by solving the Hartree-Fock equations within this field.

Steps 2 and 3 are repeated until the orbitals and the total energy no longer change significantly between iterations, achieving self-consistency.

For this compound, an HF calculation would provide a first approximation of its electronic structure, total electronic energy, and molecular orbitals. However, the HF method systematically neglects a phenomenon known as electron correlation—the instantaneous interactions between electrons. This neglect means that the calculated Hartree-Fock energy is always higher than the true ground-state energy. Despite this limitation, the HF method is computationally less expensive than more complex methods and serves as an essential starting point for post-Hartree-Fock methods that explicitly include electron correlation effects.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and conformational behavior of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic nature, which is inaccessible through static computational methods.

The simulation process involves several key steps:

System Setup: A model of the this compound molecule is constructed. This model is then typically placed in a simulation box, often filled with a solvent like water to mimic solution-phase behavior.

Force Field Application: A force field is chosen to describe the potential energy of the system. The force field is a set of parameters and mathematical functions that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).

Simulation: The simulation proceeds by numerically solving Newton's equations of motion for every atom in the system for a series of short time steps (typically on the order of femtoseconds). This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

By analyzing this trajectory, researchers can investigate various properties of this compound, including its preferred conformations, the rotational dynamics of its methyl and methoxy groups, and its interaction with surrounding solvent molecules. MD simulations can also be used to compute thermodynamic properties by averaging over the simulation snapshots, providing a bridge between molecular motion and macroscopic behavior.

Topological Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. This technique provides a unique way to understand how molecules of this compound would pack in the solid state and which forces govern its crystal structure.

The analysis involves partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the sum of electron distributions of all other molecules. The boundary of this region defines the Hirshfeld surface. This surface can be color-mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Description | Hypothetical Contribution (%) |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | 50 - 60 % |

| C···H / H···C | Interactions involving the pyridine ring and methyl/methoxy groups. | 15 - 25 % |

| O···H / H···O | Interactions involving the methoxy oxygen atom. | 10 - 15 % |

| N···H / H···N | Interactions involving the pyridine nitrogen atom. | 5 - 10 % |

| Other | C···C, C···N, etc. | < 5 % |

This analysis provides quantitative insight into the packing forces, revealing the dominant roles of van der Waals forces (H···H) and weaker C-H···π, C-H···O, and C-H···N interactions in stabilizing the crystal lattice.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as Versatile Intermediates and Building Blocks in Organic Synthesis

3-Methoxy-2-methylpyridine is a key starting material in the synthesis of various high-value chemical compounds. Its structure is particularly amenable to reactions such as oxidation, nitration, and chlorination, which transform it into more complex intermediates. rsc.orgnih.govrssing.com These intermediates are crucial for constructing the final molecular architecture of active pharmaceutical ingredients (APIs) and other fine chemicals. chemimpex.comcymitquimica.com

One of the most significant applications of this compound is in the synthesis of proton pump inhibitors. For instance, it is the foundational molecule for producing 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a critical intermediate in the synthesis of Pantoprazole. nih.govguidechem.commanasalifesciences.comgoogle.com The synthesis pathway involves a series of controlled reactions:

Oxidation: this compound is first oxidized to form its N-oxide derivative. rsc.orgrssing.com

Nitration: The N-oxide is then nitrated at the 4-position of the pyridine (B92270) ring. rsc.orgrssing.com

Functional Group Interconversion: The resulting nitro-compound undergoes further modifications, including methoxylation and rearrangement, to ultimately yield intermediates like 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, a key component for building the final drug structure. rsc.orgrssing.comgoogle.com

This strategic use of this compound highlights its role as a versatile platform, enabling the efficient assembly of complex heterocyclic compounds that are central to modern medicine.

Table 1: Application of this compound as a Synthetic Intermediate

| Starting Material | Key Intermediate | Final Product Class | Application |

|---|---|---|---|

| This compound | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | Proton Pump Inhibitor | Pharmaceutical |

| This compound | 2-(chloromethyl)-3,4-dimethoxypyridine | Proton Pump Inhibitor | Pharmaceutical |

Design and Synthesis of Functional Materials

While the primary documented use of this compound is as an intermediate in organic synthesis, its structural derivatives show potential in the field of materials science. The pyridine core, with its specific electronic properties, is a common feature in ligands used for creating functional materials. Although direct applications of this compound in this area are not extensively detailed, related structures are subjects of research for materials with unique optical or electronic characteristics.

For example, halogenated derivatives of methoxy-methylpyridines are explored as building blocks for more complex functional materials. ambeed.com The strategic placement of functional groups on the pyridine ring can influence the electronic and physical properties of resulting polymers or molecular complexes, suggesting a potential, albeit underexplored, role for derivatives of this compound in the development of novel materials.

Supramolecular Chemistry Applications

In the realm of supramolecular chemistry, molecules that can act as ligands—binding to metal ions to form larger, organized structures—are of great interest. Pyridine-based compounds are widely used for this purpose due to the nitrogen atom's ability to coordinate with metal centers. chemimpex.com

This compound possesses the necessary pyridine nitrogen to function as a ligand in coordination chemistry. chemimpex.com While specific, complex supramolecular assemblies based solely on this compound are not widely reported in literature, its potential as a building block for more elaborate ligands is recognized. The methoxy (B1213986) and methyl groups can influence the solubility, stability, and steric properties of any resulting metal-ligand complexes, making it a potentially useful component in the design of new supramolecular systems.

Research in Medicinal Chemistry and Pharmaceutical Development

3-Methoxy-2-methylpyridine as a Privileged Scaffold for Bioactive Molecules

In the field of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets with high affinity. mdpi.com The pyridine (B92270) unit is considered an attractive and privileged scaffold because it is present in numerous natural products and synthetic compounds with significant biological profiles. mdpi.com The versatility of the pyridine ring allows it to be a key building block in creating diverse chemical libraries for screening potential drug candidates. nbinno.com

This compound exemplifies such a scaffold. The pyridine ring itself provides a key structural element, while the methoxy (B1213986) and methyl substituents offer opportunities for modification, influencing the molecule's reactivity, solubility, and interaction with biological targets. chemimpex.comchemimpex.com This functionalized pyridine derivative serves as a valuable starting point for constructing more complex molecules, enabling the development of compounds with targeted biological activities for a range of therapeutic areas, including neurological disorders. chemimpex.comchemimpex.com The ability to precisely modify its structure is fundamental to developing compounds with specific therapeutic effects. nbinno.com

Synthesis of Pharmaceutical Intermediates

A primary application of this compound and its close derivatives is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comchemimpex.com Its chemical structure allows it to participate in a variety of reactions, making it a versatile building block for constructing complex pharmaceutical compounds.

Proton pump inhibitors (PPIs) are a class of drugs used to treat acid-related gastrointestinal disorders. patsnap.com The synthesis of Pantoprazole, a prominent PPI, involves several steps where a substituted pyridine core is essential. While not always the initial starting material, the this compound structural unit is central to key intermediates. For instance, industrial preparation methods for Pantoprazole intermediates often start with compounds like 3-hydroxy-2-methyl-4-pyrone. google.compatsnap.com Through a series of reactions, this precursor is converted into critical pyridine intermediates such as 4-chloro-3-methoxy-2-methylpyridine (B28138) and subsequently 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. patsnap.comgoogle.com These intermediates, which contain the core structure of this compound, are then used in the final steps to construct the Pantoprazole molecule.

Beyond its role in the synthesis of PPIs, the this compound scaffold is a precursor for a wide array of other therapeutically relevant agents. Its functional groups allow for the introduction of specific moieties that can interact with various biological targets, leading to potential therapeutic effects. nbinno.com Researchers have utilized this and related pyridine intermediates in the development of novel compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties. chemimpex.comchemimpex.com The adaptability of the pyridine scaffold makes it an ideal starting material for creating diverse molecular architectures essential for discovering new drug candidates. nbinno.com

Development of Specific Drug Candidates and Analogs

The this compound core is integral to the structure of specific drug candidates that have been investigated for various therapeutic applications, from cognitive disorders to cancer.

ABT-089, chemically known as [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine], is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) modulator built upon the 2-methyl-3-substituted pyridine core. drugbank.comnih.gov This compound was developed for the potential treatment of cognitive disorders. drugbank.com ABT-089 demonstrates high selectivity for the α4β2 nAChR subtype, which is involved in modulating the release of important neurotransmitters like acetylcholine. nih.govdrugbank.com In preclinical studies, ABT-089 was shown to enhance cognitive function and exhibit neuroprotective properties against excitotoxic insults. drugbank.comnih.gov Unlike nicotine, it showed a reduced propensity for inducing adverse cardiovascular or gastrointestinal side effects. drugbank.comnih.gov

| Property | Description | Reference |

|---|---|---|

| Chemical Name | 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine | nih.gov |

| Primary Target | Neuronal Nicotinic Acetylcholine Receptor (nAChR), α4β2 subtype | nih.govdrugbank.com |

| Mechanism of Action | Selective cholinergic channel modulator (agonist, partial agonist, and antagonist activity depending on the nAChR subtype) | drugbank.comnih.gov |

| Potential Therapeutic Area | Cognitive disorders (e.g., Alzheimer's disease, ADHD, Schizophrenia) | drugbank.comdrugbank.com |

| Preclinical Effects | Cognitive enhancement in animal models, neuroprotection against glutamate-induced excitotoxicity | drugbank.comnih.gov |

The pyridine scaffold is also utilized in the design of novel anticancer agents. A notable example is a series of styrylsulfonylmethyl pyridine derivatives, which were developed as potent mitotic inhibitors that selectively target cancer cells. nih.gov While the lead compounds in these studies feature additional substitutions, the research highlights the importance of the substituted pyridine core in achieving potent anticancer activity. Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of these pyridine derivatives affects their biological activity. For instance, researchers identified that specific substitutions on the pyridine ring led to compounds that are highly potent mitotic inhibitors and are cytotoxic to cancer cells. nih.gov These studies are crucial for optimizing lead compounds to improve their efficacy and pharmaceutical properties, such as oral bioavailability, which is a significant challenge in cancer drug development. nih.gov

| Compound Class | Mechanism of Action | Key Findings from SAR Studies | Reference |

|---|---|---|---|

| Styrylsulfonylmethyl pyridine derivatives | Mitotic inhibitors, induce apoptosis | Identified novel compounds with high potency and selective cytotoxicity against cancer cells. The pyridine scaffold is a key structural element. | nih.gov |

| (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives | Anticancer agents | Demonstrated antitumor activities in animal models with excellent pharmaceutical properties. | nih.gov |

Thalidomide (B1683933) Derivatives

Thalidomide and its derivatives are compounds of significant interest in medicinal chemistry due to their immunomodulatory and antiangiogenic properties. The synthesis of these molecules is a critical area of research, aiming to develop safer and more effective therapeutic agents. jlu.edu.cnusuhs.edu Various synthetic routes have been developed to construct the core structure of thalidomide, which consists of a phthalimide (B116566) group linked to a glutarimide (B196013) ring.

One established method for synthesizing thalidomide involves the reaction of a glutamine derivative with a phthaloylating agent. google.com A process for this synthesis can be carried out in a single reactor using a polar aprotic solvent. google.com Pyridine is noted as a particularly suitable solvent for this reaction, where L-glutamine is reacted with phthalic anhydride (B1165640). google.com The process involves heating the reactants in pyridine, followed by treatment with a dehydrating/condensing agent like thionyl chloride or N,N'-carbonyldiimidazole to facilitate the cyclization and formation of the glutarimide ring. google.com

While pyridine itself is used as a solvent in some synthetic pathways for thalidomide, detailed research findings specifically identifying this compound as a direct precursor or intermediate in the synthesis of thalidomide derivatives are not prominently available in the reviewed literature. The synthesis typically relies on core building blocks like phthalic anhydride and L-glutamine. jlu.edu.cngoogle.com

| Reactant | Reagent/Solvent | Product | Synthesis Step |

| L-glutamine | Phthalic anhydride, Pyridine | N-phthaloyl-glutamine | Phthaloylation |

| N-phthaloyl-glutamine | Thionyl chloride or N,N'-Carbonyldiimidazole | Thalidomide | Cyclization / Dehydration |

Pharmacological Relevance of Pyridine Derivatives

The pharmacological significance of pyridine derivatives spans numerous therapeutic areas:

Anticancer Agents: Numerous pyridine derivatives have been developed to target various mechanisms involved in cancer progression, such as inhibiting kinases, tubulin polymerization, and topoisomerase enzymes. dntb.gov.ua

Antimicrobial and Antibacterial Activity: The pyridine scaffold is integral to many compounds exhibiting potent activity against various pathogens. rsc.orgnih.gov For instance, certain carboxamido pyridyl-based complexes and thiazolidinone-containing pyridines have been identified as new classes of antimicrobial agents. rsc.org

Neurological and Psychotropic Applications: Researchers have synthesized novel thioalkyl derivatives of pyridine that demonstrate significant anticonvulsant, sedative, and anxiolytic effects, highlighting their potential in developing therapeutics for neuropsychiatric disorders. nih.gov

Anti-inflammatory Properties: The potential to synthesize compounds with anti-inflammatory effects is a noteworthy aspect of pyridine derivatives. For example, 3-Amino-6-methoxy-2-methylpyridine is considered a valuable intermediate for creating such molecules. chemimpex.com

The compound this compound itself serves as a versatile building block. chemimpex.com Its structural analogs, such as 3-Bromo-2-methoxy-4-methylpyridine, are also crucial intermediates, allowing chemists to construct complex molecular architectures for screening potential drug candidates. nbinno.cominnospk.com Furthermore, derivatives of 3-methylpyridine (B133936) are utilized in the synthesis of key intermediates for proton pump inhibitors like Rabeprazole sodium, which is used to treat ulcers and reflux esophagitis. google.com The naturally occurring antibiotic Streptonigrin, which has antitumor properties, also contains a complex substituted methylpyridine core, further illustrating the importance of this structural motif in pharmacologically active natural products. wikipedia.org

| Pyridine Derivative Class | Pharmacological Application | Example Target/Activity |

| General Substituted Pyridines | Anticancer | Kinase inhibition, Tubulin polymerization inhibition dntb.gov.ua |

| Thioalkyl Pyridine Derivatives | Psychotropic | Anticonvulsant, Anxiolytic effects nih.gov |

| Pyridine-based Thiazolidinones | Antimicrobial | Activity against B. subtilis, S. aureus, E. coli rsc.org |

| Aminomethoxypyridines | Anti-inflammatory | Synthesis of anti-inflammatory agents chemimpex.com |

| Methylpyridine Derivatives | Gastrointestinal | Intermediate for Rabeprazole sodium synthesis google.com |

Applications in Catalysis and Ligand Design